2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine
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Overview
Description
2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of an appropriate precursor, such as an α-haloketone, with an amine. The reaction conditions often involve the use of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl-oxazole derivatives.
Scientific Research Applications
2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazol-4-yl-methylamine: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluoro-phenyl)-oxazol-4-yl-methylamine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-phenyl)-oxazol-4-yl-methylamine imparts unique properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
885273-00-7 |
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Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C10H9FN2O/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
InChI Key |
IROUYGUGQFRHOT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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